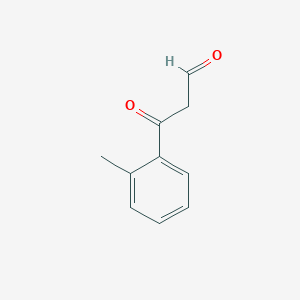![molecular formula C8H15N3O B13061892 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amine and ether functional groups in its structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Ether formation: The propan-2-yloxy group can be introduced by reacting the pyrazole derivative with propan-2-ol in the presence of a suitable base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrazine derivatives.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amine and ether groups allows for hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
4-Methyl-1H-pyrazol-3-amine:
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its biological activity and chemical properties.
4-Methyl-1H-pyrazole: Lacks both the amine and propan-2-yloxy groups, resulting in significantly different reactivity and applications.
Uniqueness: 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine is unique due to the combination of functional groups in its structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
4-methyl-1-(propan-2-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-11-4-7(3)8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10) |
Clave InChI |
NHMQBRCGLJKMNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)COC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


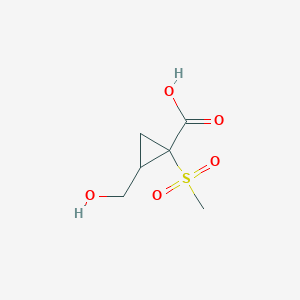
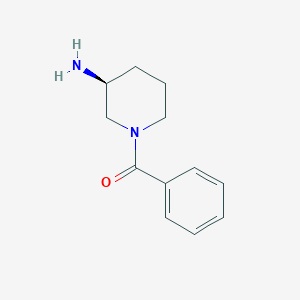
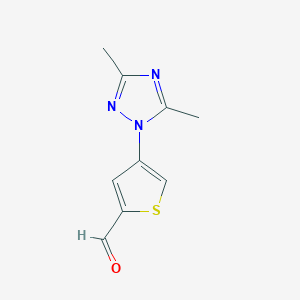
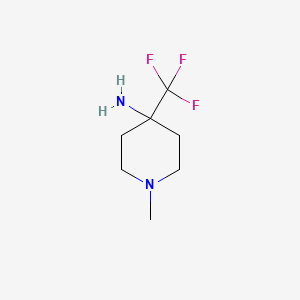
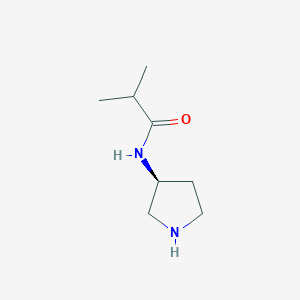
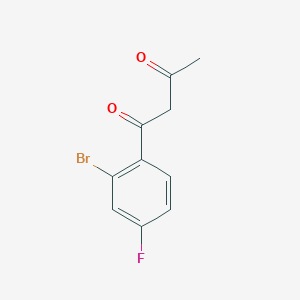

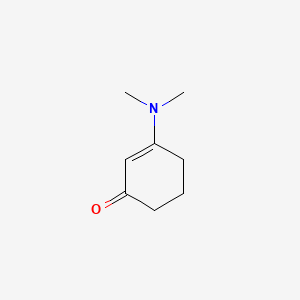
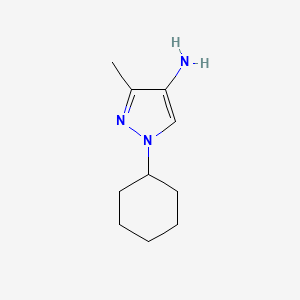

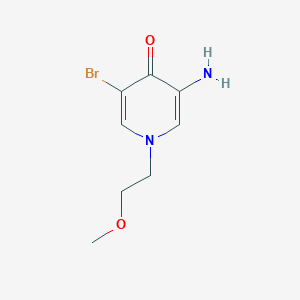
![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
